
N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide; 95% is a useful research compound. Its molecular formula is C16H19BrFNO and its molecular weight is 340.23 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide; 95% is 339.06340 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide; 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide; 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analysis and Detection
Detection in Blotter Paper : A study by Poklis et al. (2015) analyzed blotter papers containing NBOMe derivatives, a class of designer hallucinogenic drugs. These derivatives, including N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine, were identified using mass spectrometry and liquid chromatography (Poklis et al., 2015).
Serum and Urine Analysis : Another study by Poklis et al. (2013) developed a method for detecting and quantifying 2CC-NBOMe and 25I-NBOMe in human serum, which are related to N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine (Poklis et al., 2013).
Metabolic and Pharmacological Characterization
In Vitro Metabolism : Kim et al. (2019) studied the metabolism of 25B-NBF, a phenethylamine and a potent agonist of the 5-HT2A receptor, which is structurally related to N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine. They identified its metabolites and the enzymes involved in its metabolism (Kim et al., 2019).
Cytochrome P450 Enzymes Involvement : Nielsen et al. (2017) characterized the cytochrome P450 enzymes involved in the metabolism of NBOMe compounds. This research is relevant for understanding the metabolic pathways of related compounds, including N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine (Nielsen et al., 2017).
Toxicology and Safety
Cardiac Effects Study : Yoon et al. (2019) researched the cardiotoxicity of 25D-NBOMe and 25C-NBOMe, substances related to N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine. Their findings indicated potential cardiac rhythm issues associated with these compounds (Yoon et al., 2019).
Fatal Intoxication Case Study : Yoshida et al. (2015) presented a case report of fatal intoxication due to 25B-NBOMe, a related substance. This study provides insights into the clinical and pathophysiological effects of such compounds (Yoshida et al., 2015).
Neurochemical Pharmacology : Eshleman et al. (2018) explored the neurochemical pharmacology of psychoactive N-benzylphenethylamines, including 25D-NBOMe. This study aids in understanding the hallucinogenic and stimulant effects of these compounds (Eshleman et al., 2018).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO.BrH/c1-19-16-4-2-3-13(11-16)9-10-18-12-14-5-7-15(17)8-6-14;/h2-8,11,18H,9-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRASXXMRMAVXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)

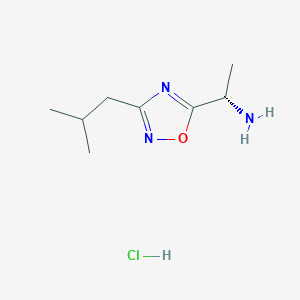

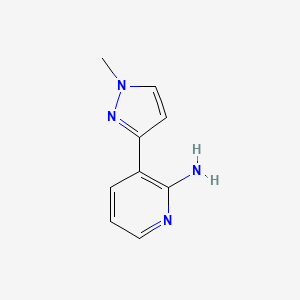

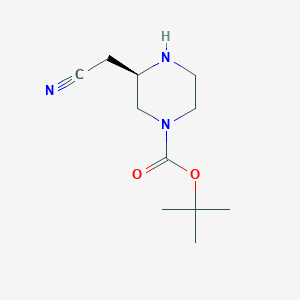
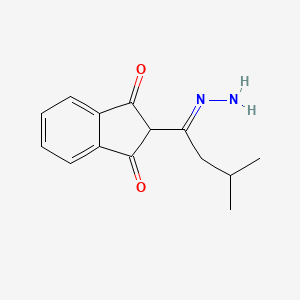
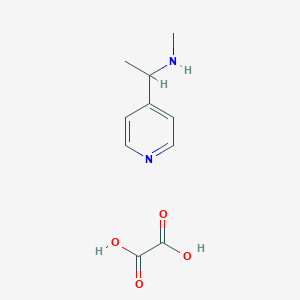

![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)

amine hydrobromide; 95%](/img/structure/B6351887.png)
![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
